molecular formula C21H22Cl5NO3 B15183741 Benzoic acid, 2,4-dichloro-, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride CAS No. 119585-17-0

Benzoic acid, 2,4-dichloro-, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride

Cat. No.: B15183741
CAS No.: 119585-17-0
M. Wt: 513.7 g/mol
InChI Key: WFIXSCPABWSTJQ-UHFFFAOYSA-N
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Description

Benzoic acid, 2,4-dichloro-, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes multiple chlorine atoms and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2,4-dichloro-, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride typically involves multiple steps:

    Formation of the ester: This step involves the esterification of benzoic acid, 2,4-dichloro- with 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butanol under acidic conditions.

    Hydrochloride formation: The ester is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale esterification and subsequent conversion to the hydrochloride salt. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2,4-dichloro-, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Benzoic acid, 2,4-dichloro-, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2,4-dichloro-, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2,4-dichloro-, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester: The non-hydrochloride form of the compound.

    Benzoic acid, 2,4-dichloro-, 2-(2,4-dichlorophenyl)-4-(4-piperidinyl)butyl ester: A similar compound with a piperidine ring instead of a morpholine ring.

Uniqueness

The presence of the morpholine ring and the hydrochloride salt form distinguishes benzoic acid, 2,4-dichloro-, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride from its analogs. These structural features may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

119585-17-0

Molecular Formula

C21H22Cl5NO3

Molecular Weight

513.7 g/mol

IUPAC Name

[2-(2,4-dichlorophenyl)-4-morpholin-4-ylbutyl] 2,4-dichlorobenzoate;hydrochloride

InChI

InChI=1S/C21H21Cl4NO3.ClH/c22-15-1-3-17(19(24)11-15)14(5-6-26-7-9-28-10-8-26)13-29-21(27)18-4-2-16(23)12-20(18)25;/h1-4,11-12,14H,5-10,13H2;1H

InChI Key

WFIXSCPABWSTJQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC(COC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)Cl)Cl.Cl

Origin of Product

United States

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